Scientific Field: Material Science
Summary of the Application: The compound is used in the synthesis of polydithienylpyrroles, which are used as anodic materials in electrochromic devices.
Methods of Application or Experimental Procedures: Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically.
Results or Outcomes: The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states. The highest η of the PTTPP electrode is 379.64 cm^2 C^−1 at 1050 nm.
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with the molecular formula CHClFNO. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. It appears as a solid and is primarily used in research settings. The compound is known for its high purity, typically around 97%, and is stored under inert atmosphere conditions at room temperature to maintain stability .
The chemical reactivity of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride can be explored through various types of reactions, including:
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride typically involves several steps:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product.
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride has several potential applications, particularly in:
Interaction studies involving 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride are crucial for understanding its biological implications. Such studies may include:
Several compounds share structural similarities with 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Trifluoromethylphenyl)azetidine hydrochloride | Contains a trifluoromethyl group instead | May exhibit different biological activities |
| 4-(Trifluoromethoxy)aniline | Aniline derivative with trifluoromethoxy group | Primarily studied for its role in dye synthesis |
| 2-Azetidinone | Contains an azetidinone structure | Focused on medicinal chemistry applications |
The uniqueness of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride lies in its specific combination of a trifluoromethoxy group and an azetidine structure, which may confer distinct properties compared to other similar compounds.
The phenyl ring in 3-(4-(trifluoromethoxy)phenyl)azetidine hydrochloride serves as a critical pharmacophore, with substitutions altering electronic, steric, and metabolic properties.
Introducing substituents at the ortho position (relative to the trifluoromethoxy group) significantly increases steric hindrance. For example, methylation at this position reduces rotational freedom, as shown by X-ray crystallography studies [1]. However, bulky groups like tert-butyl diminish binding affinity to target proteins by 40–60% compared to the parent compound [4].
Meta-substitutions primarily modulate electronic effects without steric interference. Electron-withdrawing groups (e.g., nitro) at this position enhance the compound’s dipole moment from 3.2 D to 5.7 D, improving solubility in polar solvents [4]. Conversely, electron-donating groups (e.g., methoxy) reduce oxidative stability by 30% under accelerated aging conditions [5].
Replacing the para-trifluoromethoxy group with other functionalities has been systematically explored (Table 1).
Table 1: Comparative Properties of Para-Substituted Derivatives
| Substituent | LogP | Thermal Stability (°C) | Dipole Moment (D) |
|---|---|---|---|
| OCF₃ | 2.1 | 215 | 3.2 |
| CF₃ | 2.4 | 230 | 3.8 |
| OCH₂CF₃ | 1.9 | 205 | 2.9 |
| CN | 1.7 | 190 | 4.1 |
Data derived from thermogravimetric analysis and computational modeling [1] [4]. Cyano-substituted analogs exhibit superior dipole characteristics but lower thermal stability due to decomposition pathways involving nitrile group oxidation [5].
The secondary amine in the azetidine ring enables diverse derivatization strategies, impacting both reactivity and biological activity.
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) yields N-alkylated products with 75–90% efficiency . Acylation using acetyl chloride introduces polar carbonyl groups, reducing logP by 0.5–0.8 units while maintaining ring strain energy (~25 kcal/mol) [3].
Sulfonyl chlorides (e.g., tosyl chloride) react selectively with the azetidine nitrogen, forming stable sulfonamides resistant to hydrolysis at pH 1–12 [3]. Urea derivatives synthesized via carbodiimide-mediated coupling show enhanced hydrogen-bonding capacity, with association constants (Kₐ) increasing from 10³ M⁻¹ to 10⁵ M⁻¹ in titration experiments [5].
Palladium-catalyzed Buchwald-Hartwig amination enables aryl group installation at nitrogen. Using Xantphos as a ligand, coupling with bromobenzene achieves 65% yield, though excessive steric bulk decreases catalytic turnover [4].
The trifluoromethoxy moiety’s unique properties make it challenging to replace, but recent advances have identified viable alternatives.
Diffuoromethoxy (OCF₂H) and pentafluorosulfanyl (SF₅) groups preserve similar steric profiles (van der Waals volumes: OCF₃ = 38 ų, SF₅ = 40 ų) but alter electron distribution. SF₅-substituted analogs exhibit 20% higher metabolic stability in hepatic microsome assays [4].
Replacement with tetrazolyl or oxadiazolyl rings maintains hydrogen-bond acceptor capacity while improving aqueous solubility (Table 2).
Table 2: Solubility and Binding Affinity of Bioisosteres
| Group | Water Solubility (mg/mL) | Target Binding IC₅₀ (nM) |
|---|---|---|
| OCF₃ | 0.8 | 45 |
| Tetrazolyl | 5.2 | 62 |
| Oxadiazolyl | 3.7 | 78 |
Data from shake-flask solubility measurements and radioligand displacement assays [5].
Photoredox catalysis using Ru(bpy)₃²⁺ enables direct C–H trifluoromethoxylation of aromatic precursors, achieving 85% yield under optimized conditions (λ = 450 nm, 24 h) [4]. This method circumvents traditional halogenation steps, reducing synthetic steps from five to three.
The antimicrobial potential of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride demonstrates significant promise against multidrug-resistant bacterial pathogens, particularly within the context of azetidine-containing compounds that have shown remarkable activity against mycobacterial strains [1]. Research on structurally related azetidine derivatives has revealed substantial antimicrobial efficacy, with compounds such as BGAz-001 exhibiting minimum inhibitory concentrations of 30.5 micromolar against Mycobacterium smegmatis and 64.5 micromolar against Mycobacterium bovis BCG [1]. These findings establish a foundation for understanding the antimicrobial profile of trifluoromethoxy-substituted azetidine compounds.
The incorporation of trifluoromethoxy substituents has been demonstrated to enhance antimicrobial activity in various structural scaffolds [3]. Studies examining trifluoromethoxy-containing chalcone derivatives revealed that compounds bearing the trifluoromethoxy group exhibited superior antibacterial activity compared to their trifluoromethyl counterparts against both Gram-positive and Gram-negative bacterial strains [3]. This enhancement in activity correlates with the unique physicochemical properties imparted by the trifluoromethoxy group, including increased lipophilicity and electron-withdrawing capacity [4].
Comprehensive antimicrobial screening of azetidine derivatives has demonstrated broad-spectrum activity against clinically relevant pathogens [5] [6]. The compounds have shown efficacy against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, with several derivatives displaying high activity comparable to standard antimicrobial agents [5] [6]. Notably, compounds containing specific substitution patterns exhibited excellent activity against all tested strains, suggesting that the trifluoromethoxy phenyl substitution may contribute to enhanced broad-spectrum antimicrobial properties [6] [7].
| Compound Series | Target Organism | Minimum Inhibitory Concentration (μM) | Reference |
|---|---|---|---|
| BGAz-001 | Mycobacterium smegmatis | 30.5 | [1] |
| BGAz-001 | Mycobacterium bovis BCG | 64.5 | [1] |
| Azetidine derivatives | Staphylococcus aureus | Variable (2-128 μg/mL) | [5] [6] |
| Azetidine derivatives | Escherichia coli | Variable (moderate to high activity) | [5] [6] |
The bactericidal versus bacteriostatic nature of azetidine derivatives varies significantly based on structural modifications [8] [9]. Research has shown that certain azetidine compounds demonstrate bactericidal activity with minimum bactericidal concentrations closely aligned with their minimum inhibitory concentrations, while others exhibit bacteriostatic properties [9]. This distinction is crucial for understanding the therapeutic potential of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride in treating multidrug-resistant infections.
The bioisosteric relationship between 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride and pyridine-containing analogues represents a fundamental aspect of structure-activity relationships in medicinal chemistry [19] [20]. Azetidine rings serve as effective bioisosteres for various aromatic heterocycles, including pyridine, due to their ability to present nitrogen atoms in similar spatial orientations while offering distinct physicochemical properties [20] [21].
The four-membered azetidine ring system provides a unique conformational constraint that can mimic the geometric presentation of nitrogen atoms found in pyridine rings [21]. Research has demonstrated that azetidine derivatives can effectively replace pyridine moieties in drug molecules while maintaining or enhancing biological activity [20] [22]. The key advantage of azetidine bioisosteres lies in their increased three-dimensional character, which often translates to improved drug-like properties and reduced potential for metabolic liabilities associated with aromatic systems [20].
Comparative studies of azetidine and pyridine bioisosteres have revealed that azetidine replacements often result in compounds with enhanced selectivity profiles [23] [22]. In the context of enzyme inhibition, azetidine-containing compounds frequently demonstrate improved binding specificity compared to their pyridine analogues due to the unique conformational constraints imposed by the four-membered ring [23] [22]. This enhanced selectivity can be particularly advantageous in antimicrobial applications where target specificity is crucial for therapeutic efficacy.
The trifluoromethoxy substitution pattern in 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride creates additional opportunities for bioisosteric relationships with trifluoromethoxy-substituted pyridine derivatives [24] [25]. Research on trifluoromethoxylated pyridines has established these compounds as valuable building blocks in medicinal chemistry, with the trifluoromethoxy group providing unique electronic and lipophilic properties [24] [25]. The combination of azetidine and trifluoromethoxy functionalities offers a distinctive pharmacophore that can potentially provide advantages over traditional pyridine-based structures.
| Structural Feature | Azetidine System | Pyridine System | Bioisosteric Advantage |
|---|---|---|---|
| Ring Constraint | Four-membered, highly strained | Six-membered, aromatic | Enhanced conformational rigidity [26] [20] |
| Nitrogen Presentation | Tetrahedral, sp³ hybridized | Planar, sp² hybridized | Unique binding geometry [21] |
| Lipophilicity | Variable based on substitution | Generally lower | Improved membrane permeability [20] |
| Metabolic Stability | Potentially enhanced | Subject to aromatic metabolism | Reduced metabolic liability [20] |
The incorporation of azetidine rings as pyridine bioisosteres has been successfully demonstrated in various therapeutic areas [27] [28]. Studies on azetidine-fused nucleoside analogues have shown that these compounds can effectively replace pyrimidine bases while maintaining or improving biological activity [27] [28]. The azetidine-fused systems demonstrated enhanced binding affinities in nucleic acid hybridization studies compared to their conventional analogues, supporting the concept that azetidine bioisosteres can provide functional advantages [27] [28].
Structure-activity relationship studies have identified key factors that influence the success of azetidine-pyridine bioisosteric replacements [19] [23]. The positioning of the nitrogen atom within the azetidine ring relative to other functional groups significantly impacts binding interactions with biological targets [23]. Additionally, the electronic properties of substituents attached to the azetidine ring can modulate the overall pharmacophore properties, making strategic substitution patterns crucial for optimizing bioisosteric relationships [19].